Enzyme Kinetics: Alpha-Maltose Exhibits 4-Fold Lower Km than Beta-Maltose for Intestinal Maltase
In a direct head-to-head kinetic study using rat small intestine brush border-bound maltase, alpha-maltose exhibited a Km value of 0.58 mM, which is approximately 4-fold lower than the 2.3 mM Km observed for beta-maltose. Notably, the Vmax values for both anomers were identical, indicating that the differential hydrolysis rate at finite substrate concentrations is driven entirely by the higher apparent enzyme affinity for the alpha-anomer rather than catalytic turnover differences [1]. In a separate study using baker's yeast maltase under low substrate concentration conditions (substrate concentration < Km), alpha-maltose was hydrolyzed three times faster than beta-maltose [2].
| Evidence Dimension | Michaelis constant (Km) for enzymatic hydrolysis |
|---|---|
| Target Compound Data | Km = 0.58 mM |
| Comparator Or Baseline | Beta-maltose: Km = 2.3 mM |
| Quantified Difference | Km approximately 4-fold lower for alpha-maltose |
| Conditions | Rat small intestine brush border-bound maltase; fluorometric NADH assay |
Why This Matters
Procurement of alpha-maltose rather than beta-maltose or undefined anomeric mixture is essential for in vitro digestion studies and enzyme assays requiring predictable, physiologically relevant hydrolysis kinetics.
- [1] Okuda J, Miwa I. Anomeric Preference of Maltose Hydrolysis by the Brush Border-Bound Maltase from the Rat Small Intestine. Japanese Journal of Clinical Chemistry. 1982;11(3):194-199. View Source
- [2] Hitz H, de Bruyn A, Kerekgyarto J. 1H-NMR-Untersuchungen zur Spaltspezifität von α- und β-d-Glucosidasen gegenüber Disacchariden. II. Carbohydrate Research. 1992;235:259-267. View Source
